

The Discovery and History of Streptobiosamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Streptobiosamine*

Cat. No.: *B1682495*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Streptobiosamine, a critical disaccharide component of the aminoglycoside antibiotic streptomycin, has been a subject of scientific inquiry since its discovery in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of **streptobiosamine**. It details the experimental protocols for its isolation from streptomycin, summarizes its physicochemical and spectroscopic data, and outlines its biosynthetic pathway. This document is intended to serve as a core resource for researchers in natural product chemistry, antibiotic development, and related fields.

Introduction

The discovery of streptomycin in 1943 by Selman Waksman and his team at Rutgers University marked a pivotal moment in the fight against bacterial infections, particularly tuberculosis.^{[1][2]} The elucidation of streptomycin's complex chemical structure revealed it to be composed of three distinct moieties: streptidine, streptose, and N-methyl-L-glucosamine. The latter two components form the disaccharide unit known as **streptobiosamine**.^{[3][4]} **Streptobiosamine** constitutes approximately two-thirds of the streptomycin molecule and is crucial for its biological activity.^[5] Understanding the chemistry and biology of **streptobiosamine** is therefore essential for comprehending the mechanism of action of streptomycin and for the development of novel aminoglycoside antibiotics.

History and Discovery

The initial structural work on streptomycin in the 1940s involved its degradation into smaller, more manageable fragments. Through acid hydrolysis, researchers were able to isolate the streptidine base and the disaccharide portion, which they named **streptobiosamine**.^[5] Pioneering work by scientists such as F.A. Kuehl Jr., E.H. Flynn, N.G. Brink, and K. Folkers was instrumental in characterizing these degradation products and ultimately piecing together the complete structure of streptomycin.^[6] Their research, published in a series of papers in the mid-1940s, laid the groundwork for our current understanding of this important class of antibiotics.

Physicochemical and Spectroscopic Data

The chemical structure of **streptobiosamine** is a disaccharide composed of a 2-deoxy-2-(methylamino)- α -L-glucopyranose ring linked to an L-lyxose unit that has a formyl substituent at the 3-position.^[7] Its systematic IUPAC name is (2R,3R)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-2-hydroxy-2-[(1S)-1-hydroxyethyl]butanodial.^[7]

Table 1: Physicochemical Properties of Streptobiosamine

Property	Value	Reference
Molecular Formula	C ₁₃ H ₂₃ NO ₉	[7]
Molecular Weight	337.32 g/mol	[7]
Exact Mass	337.13728131 Da	[7]
CAS Number	126-05-6	[7]
Appearance	Amorphous solid (as hydrochloride)	[5]

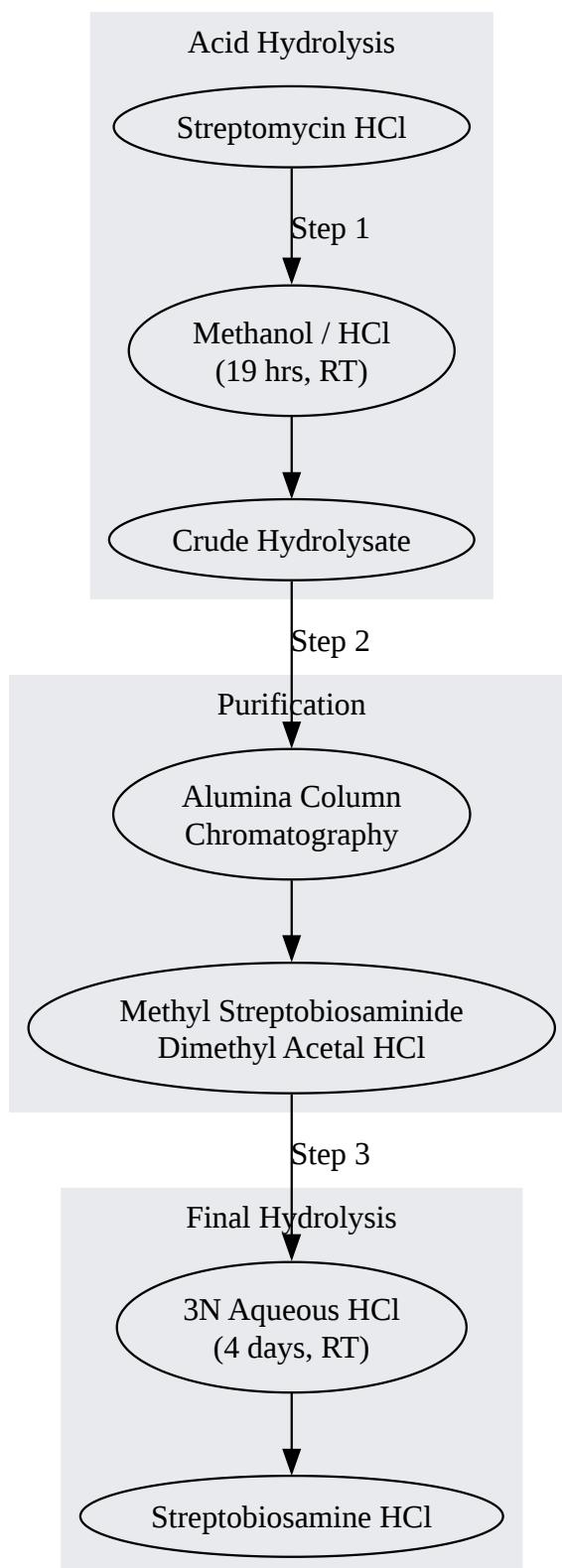
Table 2: Computed Spectroscopic Data for Streptobiosamine

Data Type	Computed Values	Reference
¹ H NMR	Predicted spectrum available	
¹³ C NMR	Predicted spectrum available	
Mass Spectrometry	Monoisotopic Mass: 337.13728131 Da	[7]

Note: Detailed experimental NMR and mass spectrometry data with peak assignments for **streptobiosamine** are not readily available in modern formats in the public domain. The data presented here are computed or based on historical literature.

Experimental Protocols

Isolation of Streptobiosamine Hydrochloride from Streptomycin


The following protocol is based on the acid hydrolysis method described in early literature.[5]

Materials:

- Streptomycin hydrochloride
- Anhydrous methanol
- Hydrogen chloride (gas or solution in methanol)
- Toluene
- Diethyl ether
- Acid-washed alumina
- 3 N Aqueous hydrochloric acid

Procedure:

- A solution of streptomycin hydrochloride in absolute methanol containing 1% hydrogen chloride is prepared and allowed to stand at room temperature for approximately 19 hours.
- The solvent is removed in *vacuo*, and the residue is repeatedly evaporated with toluene to yield a dry powder.
- The resulting powder is dissolved in methanol, and diethyl ether is added. This solution is then passed through a chromatographic column packed with acid-washed alumina.
- The column is washed with a methanol-ether mixture. The eluate, containing methyl streptobiosaminide dimethyl acetal hydrochloride, is collected.
- The solvent from the eluate is evaporated in *vacuo* to yield the acetal as a tan powder.
- The methyl streptobiosaminide dimethyl acetal hydrochloride is then treated with approximately 3 N aqueous hydrochloric acid at room temperature for about four days, or until the optical rotation of the reaction mixture becomes constant.
- The reaction mixture is evaporated to dryness under reduced pressure to yield **streptobiosamine** hydrochloride as an amorphous solid.[\[5\]](#)

[Click to download full resolution via product page](#)

Simplified **Streptobiosamine** Biosynthesis Pathway.

Conclusion

Streptobiosamine remains a molecule of significant interest due to its integral role in the antibiotic activity of streptomycin. While its discovery and initial characterization date back to the early era of antibiotic research, a comprehensive understanding of its chemical synthesis and biological formation continues to be an area of active investigation. This technical guide consolidates the foundational knowledge of **streptobiosamine**, providing researchers with a valuable resource to support further studies in the field of aminoglycoside antibiotics and natural product chemistry. The detailed protocols and compiled data herein are intended to facilitate new research aimed at the development of novel antibacterial agents and a deeper understanding of microbial secondary metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US2449866A - Streptomycin and process of preparation - Google Patents [patents.google.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. Practical Synthesis from Streptomycin and Regioselective Partial Deprotections of (−)-(1R,2S,3R,4R,5S,6S)-1,3-Di(deamino)-1,3-diazido-2,5,6-tri-O-benzylstreptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. streptobiosamine | 126-05-6 [chemicalbook.com]
- 7. Streptobiosamine | C13H23NO9 | CID 20056682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and History of Streptobiosamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682495#discovery-and-history-of-streptobiosamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com